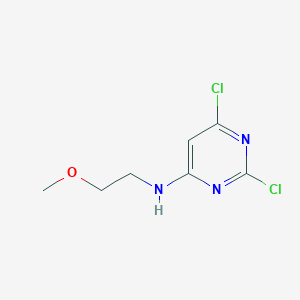

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Description

Basic Identification and Classification

This compound belongs to the heterocyclic organic compound classification, specifically within the pyrimidine subfamily of diazines. The molecular structure consists of a pyrimidine core with specific substitutions that define its chemical behavior and biological activity profile. The compound's systematic classification places it among halogenated pyrimidines, a category known for enhanced biological activity due to the electron-withdrawing effects of chlorine substituents.

The fundamental molecular parameters of this compound reveal key structural characteristics that influence its reactivity and interaction patterns. The presence of two chlorine atoms at positions 2 and 6 creates an electron-deficient pyrimidine ring, enhancing the electrophilic character of the molecule and facilitating nucleophilic substitution reactions. The methoxyethyl group attached to the amino nitrogen provides both hydrophobic and hydrophilic character, contributing to the compound's solubility profile and membrane permeability characteristics.

Table 1: Basic Chemical Properties

The compound exhibits characteristics typical of substituted pyrimidines, including aromatic stability combined with reactive sites that allow for further chemical modification. Research has demonstrated that the chlorine substituents serve as excellent leaving groups, enabling the synthesis of diverse derivatives through nucleophilic substitution reactions. This reactivity profile makes the compound particularly valuable as a synthetic intermediate in pharmaceutical chemistry applications.

The biological classification of this compound places it among bioactive small molecules with demonstrated enzyme inhibitory properties. Studies have identified its capacity to interact with kinase proteins, suggesting potential applications in the development of targeted therapeutic agents. The compound's ability to modulate cellular signaling pathways positions it within the broader category of signal transduction modulators, a class of molecules with significant pharmaceutical relevance.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyrimidine chemistry research, which has its roots in the early 20th century investigations into nucleobase analogs and their biological activities. The specific compound represents advances in synthetic methodology that enabled the preparation of highly substituted pyrimidine derivatives with potential therapeutic applications. Research into dichloropyrimidine compounds gained momentum during the mid-20th century as pharmaceutical scientists recognized the potential of halogenated heterocycles in drug development.

The synthetic approaches to dichloropyrimidine compounds evolved significantly with the development of improved chlorination methodologies. Historical work by researchers such as Langeman in 1951 established fundamental synthetic routes for preparing dichloropyrimidine intermediates using phosphorus oxychloride-based chlorination reactions. These methodological advances provided the foundation for subsequent synthetic developments that enabled the preparation of more complex substituted derivatives, including compounds bearing specific amino substituents like the methoxyethyl group.

Contemporary research has built upon these historical foundations to develop more efficient synthetic routes and explore the biological potential of substituted pyrimidines. The specific investigation of this compound appears in research contexts focused on interferon receptor modulation and kinase inhibition studies. These applications demonstrate the evolution of pyrimidine chemistry from basic synthetic methodology to targeted pharmaceutical applications.

Table 2: Historical Development Timeline

| Period | Development | Significance |

|---|---|---|

| 1951 | Langeman dichloropyrimidine synthesis | Established fundamental chlorination methodology |

| 1997-2000 | Improved phosphorus oxychloride processes | Enhanced yield and reduced toxicity |

| 2008 | Interferon receptor modulation studies | Identified biological activity potential |

| 2021 | Antitubercular activity research | Demonstrated therapeutic applications |

The compound's emergence in contemporary pharmaceutical research reflects the increasing sophistication of medicinal chemistry approaches and the recognition that carefully designed molecular structures can achieve specific biological targets. Research publications from 2008 document early investigations into the compound's potential for modulating interferon-alpha receptor interactions, representing a significant milestone in understanding its biological relevance. Subsequent studies have expanded this knowledge base to include investigations of antitubercular activity and kinase inhibition properties.

Nomenclature and CAS Registry

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards for naming substituted pyrimidines. The name systematically describes the molecular structure by identifying the pyrimidine core, the positions of chlorine substituents, and the nature of the amino group substitution. This nomenclature system ensures unambiguous identification of the compound in scientific literature and regulatory documentation.

The Chemical Abstracts Service registry number 879609-73-1 serves as the definitive identifier for this compound in chemical databases and regulatory systems. This registry number distinguishes the compound from closely related structural isomers and provides a standardized reference for procurement, research documentation, and regulatory compliance purposes. The CAS number system ensures accurate identification across international boundaries and different naming conventions.

Table 3: Nomenclature and Registry Information

| Nomenclature Type | Designation |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 879609-73-1 |

| MDL Number | MFCD20228012 |

| SMILES Notation | COCCNC1=NC(Cl)=NC(Cl)=C1 |

| InChI Key | PIUWRBXZLZJOSG-UHFFFAOYSA-N |

Alternative naming systems and synonyms for the compound include variations that emphasize different structural features or follow alternative systematic approaches. The compound may be referenced as this compound in some literature, reflecting the standard practice of numbering the pyrimidine ring system. These naming variations ensure comprehensive coverage in literature searches and database queries while maintaining chemical accuracy.

The structural representation through SMILES notation provides a standardized method for encoding the molecular structure in computer-readable format, facilitating database searches and computational chemistry applications. The InChI key serves as a unique identifier that enables precise molecular structure matching across different chemical databases and software systems. These standardized identifiers have become essential tools in modern chemical information management and research documentation systems.

Properties

IUPAC Name |

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUWRBXZLZJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729502 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879609-73-1 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Laboratory Synthesis

- Starting Materials: 2,6-dichloropyrimidine and 2-methoxyethylamine.

-

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Base: Potassium carbonate (K2CO3) or other mild inorganic bases to facilitate nucleophilic substitution.

- Temperature: Elevated temperatures, typically between 80°C to 120°C, to promote the substitution reaction.

- Reaction Time: Several hours (commonly 6–16 hours) depending on scale and desired conversion.

Mechanism:

The chlorine atom at the 4-position of 2,6-dichloropyrimidine is substituted by the nucleophilic 2-methoxyethylamine, forming the target amine. The chlorines at positions 2 and 6 remain intact, preserving the dichloro substitution pattern critical for the compound’s biochemical activity.

Industrial Scale Synthesis

- Process Optimization:

Industrial production utilizes continuous flow reactors to enhance reaction control, heat transfer, and scalability. - Purification:

Advanced purification methods such as recrystallization and chromatographic techniques are employed to ensure high purity and yield. - Yield and Efficiency:

Optimized conditions achieve high yields (>85%) with minimal byproducts.

Reaction Analysis and Variations

The compound’s preparation is generally a nucleophilic aromatic substitution (S_NAr) reaction, but alternative synthetic strategies and related reactions are also relevant.

| Aspect | Details |

|---|---|

| Type of Reaction | Nucleophilic aromatic substitution (S_NAr) |

| Nucleophile | 2-Methoxyethylamine |

| Electrophile | 2,6-Dichloropyrimidine |

| Solvent | Dimethylformamide (DMF), sometimes others like DMSO |

| Base | Potassium carbonate (K2CO3), sodium carbonate (Na2CO3) |

| Temperature Range | 80–120°C |

| Reaction Time | 6–16 hours |

| Purification | Recrystallization, chromatography |

| Yield | Typically 75–90% |

Detailed Research Findings

Substitution Selectivity:

The reaction selectively substitutes the chlorine at the 4-position due to the electronic and steric environment of the pyrimidine ring, leaving the 2- and 6-chlorines intact for further chemical functionality or biological activity.Reaction Optimization:

Studies indicate that the use of potassium carbonate as a base and DMF as solvent provides a good balance of reaction rate and product purity. Excess amine can drive the reaction to completion but may require additional purification steps.Alternative Methods:

While direct substitution is the most common, related compounds have been synthesized via multi-step routes involving chlorination of pyrimidin-4-amine derivatives or etherification reactions. However, these methods are less efficient for this specific compound.

Comparative Table of Preparation Methods

| Preparation Method | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | S_NAr | 2,6-Dichloropyrimidine, 2-methoxyethylamine, K2CO3, DMF | 80–120°C, 6–16 h | 75–90 | Most common, straightforward |

| Multi-step chlorination and substitution | Chlorination + substitution | Pyrimidin-4-amine derivatives, chlorinating agents, amines | Varied, multi-step | Moderate | More complex, less efficient |

| Industrial continuous flow synthesis | S_NAr in flow reactor | Same as direct substitution | Optimized flow conditions | >85 | Scalable, high purity and yield |

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides and reduction to form dechlorinated derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts for Coupling Reactions: Palladium catalysts, boron reagents.

Major Products

Substituted Pyrimidines: Formed by nucleophilic substitution.

N-oxides: Formed by oxidation.

Dechlorinated Derivatives: Formed by reduction.

Scientific Research Applications

Scientific Research Applications of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

This compound is a pyrimidine derivative with significant applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its unique chemical structure and biological properties make it a valuable intermediate in synthesizing complex organic molecules and developing novel therapeutic agents.

Applications Overview

| Application | Description |

|---|---|

| Organic Synthesis | Serves as a crucial building block in synthesizing more complex organic molecules. Its chlorine atoms at positions 2 and 6 can be substituted by nucleophiles, such as amines, thiols, and alkoxides, enabling the creation of diverse chemical structures. |

| Biological Studies | Explored for its potential antimicrobial and anticancer properties. It can interact with various biological targets, influencing cellular processes and metabolic pathways. Research indicates it can inhibit certain kinases, which are crucial for transferring phosphate groups in cellular signaling pathways. It can also bind to specific receptors on cell surfaces, leading to alterations in downstream signaling and cellular responses such as proliferation, differentiation, and apoptosis. |

| Drug Development | Investigated for its potential use in drug development, particularly in designing kinase inhibitors and other therapeutic agents. Studies have explored its potential applications in treating cancer, microbial infections, and neurodegenerative diseases. Its ability to modulate metabolic processes and gene transcription makes it a promising candidate for therapeutic interventions. |

| Industrial Uses | Utilized in producing agrochemicals and pharmaceuticals. |

| Chemical Reactions | Undergoes substitution, oxidation, reduction, and coupling reactions. The chlorine atoms can be substituted by nucleophiles. It can undergo oxidation to form N-oxides and reduction to form dechlorinated derivatives. It can also participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds. Common reagents include nucleophiles, oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for coupling reactions like palladium catalysts. Major products include substituted pyrimidines, N-oxides, and dechlorinated derivatives. |

Biochemical Analysis

This compound significantly influences various biochemical reactions through interactions with enzymes, proteins, and other biomolecules. It inhibits certain kinases, affecting cell signaling pathways, and binds to specific cell surface receptors, altering their activity and downstream signaling.

Cellular Effects

This compound modulates cell signaling pathways, gene expression, and cellular metabolism, influencing cell function. It can activate or inhibit specific signaling cascades, leading to changes in cellular responses like proliferation, differentiation, or apoptosis, and alter the expression of genes involved in metabolic processes, affecting the cell's metabolic state.

Molecular Mechanism

At the molecular level, this compound binds to enzymes or receptors, inhibiting or activating them. For example, it can inhibit kinases by binding to their active sites, preventing substrate phosphorylation, and influence gene expression by interacting with transcription factors or other regulatory proteins, modulating the transcription of target genes.

Case Studies

Recent studies have explored the potential applications of this compound in drug development:

- Anticancer Activity: It can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Antimicrobial Properties: It has potential antimicrobial effects against various pathogens, suggesting its utility in developing new antimicrobial agents.

- Neuropharmacological Effects: Investigations on neuronal cells revealed alterations in neurotransmitter levels, indicating possible applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

- CAS No.: 879609-73-1

- Molecular Formula : C₇H₉Cl₂N₃O

- Molecular Weight : 222.07 g/mol

- Storage : Sealed in dry conditions at 2–8°C .

Key Features: This pyrimidine derivative contains two chlorine atoms at the 2- and 6-positions and a 2-methoxyethylamine substituent at the 4-position.

A comparative analysis with structurally related pyrimidine derivatives is presented below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Polarity: The 2-methoxyethyl group in the target compound introduces an ether oxygen, increasing polarity compared to alkenyl (e.g., pent-4-en-1-yl in 5-29) or purely alkyl (e.g., butyl in compound 14) substituents. This may enhance aqueous solubility, though experimental data are lacking .

Thermal Stability :

- The target compound lacks reported melting point data, but analogs with aromatic substituents (e.g., compound 12) show higher melting points (>85°C), likely due to crystalline packing from planar aryl groups .

Synthetic Utility: Substitution reactions at the 4-position of 2,4,6-trichloropyrimidine are common for generating analogs. For example, compound 5-29 was synthesized via amine substitution in ethanol with triethylamine (TEA), a method likely applicable to the target compound .

Biological Relevance: Diaminopyrimidine derivatives (e.g., EGFR inhibitors in ) demonstrate substituent-dependent bioactivity. Organotin derivatives with 2-methoxyethyl groups () exhibit cytotoxicity, suggesting that substituent choice critically influences pharmacological and toxicological profiles .

Biological Activity

2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound possesses unique structural features that enable it to interact with various biological targets, influencing cellular processes and metabolic pathways.

The compound exhibits significant biochemical properties, notably its ability to inhibit certain kinases, which are crucial for transferring phosphate groups in cellular signaling pathways. Research indicates that it can bind to specific receptors on cell surfaces, leading to alterations in downstream signaling and cellular responses such as proliferation, differentiation, and apoptosis .

| Property | Description |

|---|---|

| Inhibition of Kinases | Inhibits specific kinases affecting signaling pathways |

| Receptor Binding | Alters activity of cell surface receptors |

| Gene Expression Modulation | Influences expression of genes involved in metabolism |

Cellular Effects

The cellular effects of this compound are multifaceted. It modulates various signaling pathways and gene expression profiles, impacting cellular metabolism. The compound has been shown to activate or inhibit specific signaling cascades depending on its concentration and the cellular context.

Molecular Mechanism

At the molecular level, the compound interacts with enzymes and receptors by binding to their active sites, inhibiting their activity. This mechanism is crucial for its role in modulating metabolic processes and gene transcription. Studies suggest that it may influence transcription factors or other regulatory proteins, thereby altering the transcription of target genes.

Temporal and Dosage Effects

Temporal Effects: The stability of this compound under laboratory conditions affects its long-term efficacy. It remains stable under certain conditions but may degrade over time, leading to diminished biological activity.

Dosage Effects: The biological response to this compound varies significantly with dosage in animal models. Lower doses may yield beneficial effects on signaling pathways, while higher doses can lead to toxicity and adverse cellular outcomes such as apoptosis.

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Biological Effect |

|---|---|

| Low (1-10) | Beneficial modulation of pathways |

| Moderate (30) | No significant adverse effects |

| High (100+) | Toxicity and cellular damage |

Metabolic Pathways

This compound plays a role in various metabolic pathways by interacting with essential enzymes. It can inhibit enzymes involved in glycolysis or the citric acid cycle, affecting energy production and metabolite levels. Additionally, it modulates the synthesis or degradation of key metabolites like amino acids and nucleotides.

Case Studies

Recent studies have explored the potential applications of this compound in drug development:

- Anticancer Activity: A study demonstrated that this compound could inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

- Antimicrobial Properties: Research indicated potential antimicrobial effects against various pathogens, suggesting its utility in developing new antimicrobial agents .

- Neuropharmacological Effects: Investigations into its effects on neuronal cells revealed alterations in neurotransmitter levels, indicating possible applications in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution (SNAr) at the 4-position of 2,6-dichloropyrimidine. Key steps include:

- Reactant Preparation : Use 2,6-dichloropyrimidin-4-amine as the starting material.

- Amine Substitution : React with 2-methoxyethylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to deprotonate the amine and facilitate substitution .

- Purification : Employ column chromatography (e.g., EtOAc/hexane gradients) or recrystallization for high purity (>95%) .

Q. Optimization Table :

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogs in and show mp ranges of 65–195°C depending on substituents) .

- Chromatography : Use TLC (Rf values in EtOAc/hexane systems) and HPLC to confirm purity .

- Spectroscopy :

- ¹H NMR : Key signals include δ 3.3–3.4 ppm (OCH₃), δ 4.3–4.5 ppm (CH₂O), and aromatic protons at δ 6.7–8.1 ppm .

- Elemental Analysis : Verify C, H, N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-donating methoxyethyl group may reduce electrophilicity at the 4-position, potentially slowing cross-coupling. To address this:

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. The methoxyethyl group may form hydrogen bonds with conserved residues (e.g., hinge region Lys/Arg) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Studies : Corporate Hammett constants (σ) of substituents to predict activity trends .

Q. How can researchers resolve discrepancies in solubility data across studies?

Methodological Answer: Contradictory solubility reports may arise from polymorphic forms or measurement conditions. To standardize:

- Polymorph Screening : Use XRD to identify crystalline forms (e.g., anhydrous vs. hydrates) .

- Salt Formation : Improve aqueous solubility via HCl salt formation (e.g., ’s hydrochloride salt with mp 287°C) .

- Solubility Protocols : Follow OECD guidelines for shake-flask methods in buffered solutions (pH 1–7.4) .

Q. Solubility Comparison :

| Form | Solubility (mg/mL, H₂O) | Reference |

|---|---|---|

| Free base | 0.12 | |

| HCl salt | 1.8 |

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation .

- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, stoichiometry, and mixing rates.

- Byproduct Identification : LC-HRMS to detect impurities (e.g., di-substituted analogs or hydrolysis products) .

Q. How does the compound’s stability under varying pH conditions impact storage and experimental design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.